molecular formula C6H10BrN3 B2886318 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole CAS No. 1864061-01-7

4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole

Cat. No. B2886318
CAS RN: 1864061-01-7
M. Wt: 204.071
InChI Key: VNVAMTOAZVACHK-UHFFFAOYSA-N
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Description

The compound “4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole” is a derivative of the 1,2,3-triazole family. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Synthesis Analysis

While specific synthesis methods for “4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole” were not found, bromomethyl compounds are often synthesized by treating the corresponding methyl compound with bromine .


Chemical Reactions Analysis

Bromomethyl compounds, such as “4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole”, are typically reactive due to the presence of the bromomethyl group. They can participate in various reactions, including substitution reactions .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their potential as corrosion inhibitors in various acidic media. For instance, studies have revealed that certain triazole derivatives show high inhibitory efficiency against the corrosion of metals like steel in acidic environments such as hydrochloric and sulfuric acid solutions. These compounds act by forming a protective layer on the metal surface, thereby reducing the rate of corrosion. The effectiveness of these inhibitors is influenced by the structure of the triazole derivative, with variations in substituents affecting the adsorption behavior and inhibitory performance (Bentiss et al., 2007); (Lagrenée et al., 2002).

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

4-(bromomethyl)-2-ethyl-5-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-3-10-8-5(2)6(4-7)9-10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVAMTOAZVACHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole

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